molecular formula C13H11F3N2O3S B265855 N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B265855
M. Wt: 332.3 g/mol
InChI Key: VEOODOPQWWXUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceutical Company Limited. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 acts as a reversible inhibitor of the BTK pathway by binding to the ATP-binding site of BTK. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of B-cell receptor signaling and the activation of immune cells. TAK-659 has shown potent activity against both wild-type and mutant forms of BTK, making it a promising therapeutic agent for the treatment of diseases associated with BTK dysregulation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent activity against various cancer cell lines, including lymphoma and leukemia cells. In addition, TAK-659 has been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high level of selectivity and potency against the BTK pathway. This makes it an ideal tool for studying the role of BTK in various diseases and for developing targeted therapies against BTK dysregulation. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

There are several potential future directions for the development of TAK-659. One potential application is in the treatment of B-cell malignancies, such as leukemia and lymphoma. In addition, TAK-659 may have potential applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases. Finally, TAK-659 may have potential applications in combination therapies with other targeted agents, such as inhibitors of the PI3K pathway or the mTOR pathway.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent activity against the BTK pathway in preclinical studies. This compound has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of TAK-659 in these diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 6-methoxy-3-pyridinylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained as a white solid with a high level of purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results as a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the activation of immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune disorders.

properties

Product Name

N-(6-methoxy-3-pyridinyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H11F3N2O3S

Molecular Weight

332.3 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C13H11F3N2O3S/c1-21-12-6-5-10(8-17-12)18-22(19,20)11-4-2-3-9(7-11)13(14,15)16/h2-8,18H,1H3

InChI Key

VEOODOPQWWXUGD-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.